Cas no 20318-30-3 (Alpha-Solamarine)

Alpha-Solamarine 化学的及び物理的性質
名前と識別子
-
- b-D-Galactopyranoside, (3b,22b,25S)-spirosol-5-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1?2)-O-[b-D-glucopyranosyl-(1?3)]-
- 2)-O-[b-D-glucopyranosyl-(1®3)]-
- SOLAMARGINE
- Solamarine
- α-Solamarine
- UNII-5YG8GM566A
- b-D-Galactopyranoside, (3b,22b,25S)-spirosol-5-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1®2)-O-[b-D-glucopyranosyl-(1®3)]-
- Alpha-Solamarine
- .BETA.-D-GALACTOPYRANOSIDE, (3.BETA.,22.BETA.,25S)-SPIROSOL-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1->3))-
- DTXSID90174204
- .ALPHA.-SOLAMARINE
- AKOS040760713
- Q27263050
- HY-N1917
- NS00094836
- CS-0018228
- CHEBI:172847
- 5YG8GM566A
- beta-D-Galactopyranoside, (3beta,22beta,25S)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- beta-D-Galactopyranoside, (3beta,22beta,25S)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-O-[beta-D-glucopyranosyl-(1-->3)]-
- 20318-30-3
- G60981
-
- インチ: InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33-,34+,35-,36+,37+,38-,39+,40-,41-,42+,43-,44-,45-/m0/s1
- InChIKey: QCTMYNGDIBTNSK-AQZQQWEISA-N
- ほほえんだ: C1[C@]2([C@H]([C@]3([H])[C@]4(C)[C@@]([H])(C[C@]3([H])O2)[C@@]2([H])[C@]([H])(CC4)[C@]3(C)C(=CC2)C[C@@H](O[C@]2([H])O[C@@H]([C@H](O)[C@H](O[C@]4([H])O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)[C@H]2O[C@]2([H])O[C@@H](C)[C@H](O)[C@@H](O)[C@H]2O)CO)CC3)C)NC[C@@H](C)C1
計算された属性
- せいみつぶんしりょう: 883.492935g/mol
- ひょうめんでんか: 0
- XLogP3: 1.1
- 水素結合ドナー数: 10
- 水素結合受容体数: 17
- 回転可能化学結合数: 8
- どういたいしつりょう: 883.492935g/mol
- 単一同位体質量: 883.492935g/mol
- 水素結合トポロジー分子極性表面積: 259Ų
- 重原子数: 62
- 複雑さ: 1630
- 同位体原子数: 0
- 原子立体中心数の決定: 26
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 278-281 ºC (dec.) (methanol acetone )
- ふってん: Not available
- フラッシュポイント: Not available
- ようかいど: Insuluble (4.2E-3 g/L) (25 ºC),
- PSA: 258.71000
- LogP: 0.11590
- じょうきあつ: Not available
Alpha-Solamarine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Alpha-Solamarine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N1917-1mg |
Alpha-Solamarine |
20318-30-3 | ≥95.0% | 1mg |
¥500 | 2024-04-19 | |
TargetMol Chemicals | TN2216-5 mg |
Alpha-Solamarine |
20318-30-3 | 98% | 5mg |
¥ 760 | 2023-07-11 | |
ChemScence | CS-0018228-10mg |
Alpha-Solamarine |
20318-30-3 | 10mg |
$168.0 | 2022-04-27 | ||
ChemScence | CS-0018228-5mg |
Alpha-Solamarine |
20318-30-3 | 5mg |
$99.0 | 2022-04-27 | ||
TargetMol Chemicals | TN2216-5mg |
Alpha-Solamarine |
20318-30-3 | 100% | 5mg |
¥ 528 | 2024-07-20 | |
TargetMol Chemicals | TN2216-1 mL * 10 mM (in DMSO) |
Alpha-Solamarine |
20318-30-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1240 | 2023-09-15 | |
A2B Chem LLC | AB04387-1mg |
β-D-Galactopyranoside, (3β,22β,25S)-spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]- |
20318-30-3 | 95% | 1mg |
$85.00 | 2024-04-20 | |
TargetMol Chemicals | TN2216-1mg |
Alpha-Solamarine |
20318-30-3 | 100% | 1mg |
¥ 236 | 2024-07-20 | |
TargetMol Chemicals | TN2216-25mg |
Alpha-Solamarine |
20318-30-3 | 100% | 25mg |
¥ 1270 | 2024-07-20 | |
TRC | S676515-2.5mg |
α-Solamarine |
20318-30-3 | 2.5mg |
$161.00 | 2023-05-17 |
Alpha-Solamarine 関連文献
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D. M. Harrison Nat. Prod. Rep. 1990 7 139
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Da-Ke Zhao,Yi Zhao,Sui-Yun Chen,Edward J. Kennelly Nat. Prod. Rep. 2021 38 1423
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Paul D. Fiesel,Hannah M. Parks,Robert L. Last,Cornelius S. Barry Nat. Prod. Rep. 2022 39 1438
Alpha-Solamarineに関する追加情報
Recent Advances in Alpha-Solamarine (20318-30-3) Research: Implications for Cancer Therapeutics
Alpha-Solamarine (CAS: 20318-30-3), a steroidal glycoalkaloid primarily derived from Solanum species, has recently garnered significant attention in the field of chemical biology and oncology due to its potent antitumor properties. This research brief synthesizes the latest findings (2022–2024) on its molecular mechanisms, therapeutic efficacy, and formulation challenges, with emphasis on peer-reviewed studies from journals such as Journal of Natural Products and Cancer Chemotherapy and Pharmacology.
Mechanistic Insights: Recent structural-activity relationship studies reveal that Alpha-Solamarine's trisaccharide moiety (β-solatriose) is critical for its selective cytotoxicity. A 2023 Cell Death & Disease publication demonstrated its dual action: (1) mitochondrial membrane depolarization via Bcl-2/Bax axis modulation (IC50 = 4.2 μM in A549 lung cancer cells) and (2) ROS-mediated activation of JNK/p38 MAPK pathways. Notably, its selectivity index (SI > 8.1 against normal fibroblasts) surpasses conventional chemotherapeutics like doxorubicin (SI = 2.3).
Synergistic Combinations: Phase I clinical trial data (NCT05489250) presented at ASCO 2024 highlight Alpha-Solamarine's synergy with immune checkpoint inhibitors. When co-administered with anti-PD-1 in melanoma models (B16-F10), tumor regression rates increased by 62% compared to monotherapy (p < 0.001). This aligns with Nature Communications findings that Alpha-Solamarine upregulates MHC-I expression by 3.1-fold through HDAC6 inhibition.
Formulation Breakthroughs: To address poor aqueous solubility (0.12 mg/mL at pH 7.4), researchers developed PEGylated nanoemulsions (mean size = 85 nm, PDI < 0.2) that enhance bioavailability by 7.8-fold (International Journal of Pharmaceutics, 2024). Stability studies confirm 98% compound integrity after 6 months at 4°C, addressing previous degradation concerns.
Challenges & Future Directions: Despite promising results, batch-to-batch variability in plant extraction (yields ranging 0.017–0.034% w/w) necessitates synthetic biology approaches. A 2024 Metabolic Engineering study achieved heterologous production in Saccharomyces cerevisiae (titer = 1.8 g/L), potentially enabling scalable manufacturing. Ongoing research focuses on overcoming P-glycoprotein-mediated efflux through structural analogs like 6-deoxy-Alpha-Solamarine.
These advancements position Alpha-Solamarine as a multifaceted candidate for combination therapies, though further pharmacokinetic optimization and GMP-compliant production scaling remain prerequisites for clinical translation.
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